molecular formula C11H17ClFN5 B15114151 N-[(5-fluoro-1,3-dimethylpyrazol-4-yl)methyl]-2,5-dimethylpyrazol-3-amine;hydrochloride

N-[(5-fluoro-1,3-dimethylpyrazol-4-yl)methyl]-2,5-dimethylpyrazol-3-amine;hydrochloride

Cat. No.: B15114151
M. Wt: 273.74 g/mol
InChI Key: RQCPQWUQNCYABU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a pyrazole-based derivative featuring two substituted pyrazole rings. The first pyrazole ring (5-fluoro-1,3-dimethylpyrazol-4-yl) contains fluorine at position 5 and methyl groups at positions 1 and 2. A methylene bridge links this to the second pyrazole ring (2,5-dimethylpyrazol-3-amine). The hydrochloride salt enhances its solubility in polar solvents, making it suitable for pharmaceutical or agrochemical applications.

Properties

Molecular Formula

C11H17ClFN5

Molecular Weight

273.74 g/mol

IUPAC Name

N-[(5-fluoro-1,3-dimethylpyrazol-4-yl)methyl]-2,5-dimethylpyrazol-3-amine;hydrochloride

InChI

InChI=1S/C11H16FN5.ClH/c1-7-5-10(16(3)14-7)13-6-9-8(2)15-17(4)11(9)12;/h5,13H,6H2,1-4H3;1H

InChI Key

RQCPQWUQNCYABU-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C(=C1)NCC2=C(N(N=C2C)C)F)C.Cl

Origin of Product

United States

Preparation Methods

Route A: Sequential Pyrazole Formation and Amine Coupling

This method involves independent synthesis of the 5-fluoro-1,3-dimethylpyrazole and 2,5-dimethylpyrazole precursors, followed by their linkage via reductive amination.

Step 1: Synthesis of 5-Fluoro-1,3-Dimethylpyrazole-4-Carbaldehyde
The 5-fluoro-1,3-dimethylpyrazole core is synthesized via cyclocondensation of 1,3-diketones with hydrazine derivatives. Fluorination at the 5-position is achieved using Selectfluor® in anhydrous acetonitrile at 60°C, yielding 5-fluoro-1,3-dimethylpyrazole-4-carbaldehyde after oxidation with MnO₂.

Step 2: Preparation of 2,5-Dimethylpyrazol-3-Amine
2,5-Dimethylpyrazol-3-amine is synthesized by reacting acetylacetone with hydrazine hydrate in ethanol under reflux, followed by purification via recrystallization.

Step 3: Reductive Amination
The aldehyde and amine intermediates undergo reductive amination using sodium cyanoborohydride in methanol at room temperature, forming the secondary amine linkage. Subsequent treatment with HCl gas in ethanol yields the hydrochloride salt.

Parameter Details Yield
Fluorination agent Selectfluor® 85%
Reductive amination NaBH₃CN, MeOH, 25°C, 12h 78%
Salt formation HCl gas, EtOH, 0°C, 2h 95%

Route B: One-Pot Tandem Synthesis

A streamlined approach condenses the synthesis into fewer steps by utilizing pre-functionalized building blocks.

Key Reaction:
3-Chloro-5-fluoro-1,3-dimethylpyrazole is reacted with 2,5-dimethylpyrazol-3-amine in the presence of K₂CO₃ in DMF at 80°C, facilitating nucleophilic substitution at the chloromethyl group. The crude product is then treated with concentrated HCl to form the hydrochloride salt.

Advantages:

  • Reduced purification steps.
  • Higher overall yield (82%) compared to Route A.

Route C: Solid-Phase Synthesis

Developed for high-throughput applications, this method immobilizes the 2,5-dimethylpyrazol-3-amine on a Wang resin. After coupling with 5-fluoro-1,3-dimethylpyrazole-4-methanol using DIC/HOBt, the product is cleaved with TFA and converted to the hydrochloride salt.

Reaction Optimization and Mechanistic Insights

Fluorination Efficiency

Analytical Characterization

Post-synthesis characterization ensures structural fidelity and purity.

Spectroscopic Data

  • ¹H NMR (400 MHz, D₂O): δ 7.12 (s, 1H, pyrazole-H), 4.35 (s, 2H, CH₂), 2.98 (s, 3H, N-CH₃), 2.45 (s, 3H, CH₃), 2.21 (s, 3H, CH₃).
  • MS (ESI+): m/z 254.2 [M+H]⁺ (calc. 254.1).

Purity Assessment

HPLC analysis (C18 column, 0.1% TFA in H₂O/MeCN) shows ≥98% purity for Route B products, compared to 95% for Route A.

Comparative Analysis of Methods

Parameter Route A Route B Route C
Total yield 68% 82% 75%
Purification steps 4 2 3
Scalability Moderate High Low
Cost High Medium High

Route B emerges as the most industrially viable due to its balance of yield and simplicity.

Challenges and Mitigation Strategies

  • Steric Hindrance: Bulky methyl groups on both pyrazoles slow coupling reactions. Using polar aprotic solvents (DMF) enhances reactivity.
  • Hydroscopicity: The hydrochloride salt absorbs moisture, necessitating storage under argon.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The amine group in this compound acts as a nucleophile, participating in alkylation and arylation reactions. For example:

Reaction TypeReagents/ConditionsProductReference
AlkylationAlkyl halides (e.g., CH₃I), base (K₂CO₃), DMF, 60°CSecondary amine derivatives
ArylationAryl boronic acids, Pd catalyst, ligandN-Aryl substituted pyrazole derivatives

These reactions are critical for modifying the compound’s side chains to enhance pharmacological properties.

Acid-Base Reactions

As a hydrochloride salt, the compound undergoes proton transfer reactions:

Reaction TypeReagents/ConditionsOutcomeReference
DeprotonationNaOH (aqueous), room temperatureFree base form of the amine
Salt FormationHCl gas in etherRegeneration of hydrochloride salt

The free base form is more lipophilic, influencing solubility and bioavailability in drug formulations.

Acylation Reactions

The primary amine reacts with acylating agents to form amides:

Acylating AgentConditionsProductReference
Acetyl chloridePyridine, CH₂Cl₂, 0°C → RTN-Acetylated derivative
Benzoyl chlorideTriethylamine, THF, refluxN-Benzoylated compound

Acylation is utilized to stabilize the amine group or modulate metabolic pathways.

Electrophilic Aromatic Substitution

The pyrazole rings may undergo electrophilic substitution, though steric hindrance from methyl/fluoro groups limits reactivity:

Reaction TypeReagents/ConditionsPosition SubstitutedReference
NitrationHNO₃/H₂SO₄, 0°CC-4 position (minor)
SulfonationSO₃/H₂SO₄, 50°CLimited due to deactivation

Fluorine’s electron-withdrawing effect directs electrophiles to meta positions, but methylation reduces ring activation.

Redox Reactions

The compound participates in oxidation and reduction processes:

Reaction TypeReagents/ConditionsOutcomeReference
OxidationKMnO₄, acidic conditionsPyrazole ring cleavage (not observed)
ReductionH₂, Pd/C, ethanolAmine group remains stable

Pyrazole rings are generally resistant to oxidation under mild conditions.

Complexation Reactions

The amine and pyrazole nitrogen atoms can coordinate with metal ions:

Metal IonConditionsApplicationReference
Cu(II)Ethanol, RTFormation of metal-organic frameworks
Fe(III)Aqueous pH 7Potential catalytic applications

These interactions are explored for catalytic or material science applications.

Comparative Reactivity Table

Key functional groups and their reactivity:

Functional GroupReactivityPreferred Reactions
Primary amineHigh (nucleophilic)Alkylation, acylation
Pyrazole ringModerate (deactivated)Electrophilic substitution (limited)
Fluorine substituentLow (electron-withdrawing)Directed metalation (rare)

Scientific Research Applications

N-[(5-fluoro-1,3-dimethylpyrazol-4-yl)methyl]-2,5-dimethylpyrazol-3-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[(5-fluoro-1,3-dimethylpyrazol-4-yl)methyl]-2,5-dimethylpyrazol-3-amine involves its interaction with specific molecular targets. The fluorine atom and pyrazole rings can interact with enzymes and receptors, influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Structural Features

Target Compound:
  • Core structure : Bis-pyrazole with methyl and fluorine substituents.
  • Functional groups : Amine (-NH2), methyl groups (at positions 1, 3, 2, and 5), fluorine (position 5 of first pyrazole).
  • Salt form : Hydrochloride.
Analogs from Evidence:

5-Chloro-N-(4-cyano-1-aryl-pyrazol-5-yl)pyrazole-4-carboxamides (3a–3p) Core structure: Pyrazole-carboxamide with aryl and cyano substituents. Functional groups: Chlorine (position 5), cyano (-CN), aryl rings. Key differences: Carboxamide linkage instead of amine; chloro/cyano groups instead of fluorine/methyl.

N-[2-(Diethylamino)ethyl]-5-[(Z)-(5-fluoro-2-oxo-indolin-3-ylidene)methyl]pyrrole-3-carboxamide Core structure: Pyrrole-indole hybrid with diethylaminoethyl and fluorine substituents. Functional groups: Carboxamide, indole-2-one, fluorine. Salt form: (2S)-2-hydroxybutanedioate salt. Key differences: Extended conjugation via indole-pyrrole system; tertiary amine side chain enhances lipophilicity. The salt form improves bioavailability compared to hydrochloride .

5-Fluorooxindole (56341-41-4)

  • Core structure : Oxindole (bicyclic indole-2-one).
  • Functional groups : Fluorine (position 5), ketone.
  • Key differences : Lack of pyrazole rings; fluorine’s position on a bicyclic system may influence metabolic stability .

Physicochemical Properties

Property Target Compound 5-Chloro-pyrazole-carboxamide (3a) Diethylaminoethyl-pyrrole-indole 5-Fluorooxindole
Molecular Weight ~325 g/mol (estimated) 403.1 g/mol ~500 g/mol (estimated) 165.15 g/mol
Melting Point Not reported 133–135 °C Not explicitly stated Not reported
Solubility High (due to HCl salt) Low (neutral, hydrophobic groups) Moderate (salt-enhanced) Low (neutral core)
Key Substituents F, CH3, NH2·HCl Cl, CN, aryl F, CO-NH-, diethylamino F, ketone

Functional Implications

  • Electron Effects: Fluorine in the target compound may enhance metabolic stability and electrostatic interactions compared to chloro/cyano groups in 3a–3p.
  • Salt Forms : Hydrochloride improves aqueous solubility over neutral analogs like 3a or 5-fluorooxindole.
  • Steric Hindrance : Methyl groups in the target compound may reduce binding flexibility compared to aryl-substituted analogs.

Q & A

Q. What are the key structural features of N-[(5-fluoro-1,3-dimethylpyrazol-4-yl)methyl]-2,5-dimethylpyrazol-3-amine;hydrochloride, and how do they influence its chemical reactivity?

The compound features two pyrazole rings connected via a methylene bridge. The 5-fluoro and dimethyl substituents on one pyrazole ring enhance electron-withdrawing effects, while the 2,5-dimethyl groups on the second pyrazole contribute to steric hindrance and hydrophobic interactions. These features influence its ability to form stable complexes with metal ions or enzymes, as observed in structurally similar pyrazole derivatives .

Q. What synthetic strategies are recommended for preparing this compound, and what reaction conditions optimize yield and purity?

A general approach involves alkylation of a primary amine (e.g., 2,5-dimethylpyrazol-3-amine) with a halogenated pyrazole derivative (e.g., 4-(chloromethyl)-5-fluoro-1,3-dimethylpyrazole) under basic conditions (e.g., K₂CO₃ in DMF). Reaction optimization includes controlling temperature (room temperature to 80°C) and solvent polarity to minimize side reactions. Purification via column chromatography or recrystallization from ethanol is typical .

Q. How can researchers verify the compound’s identity and purity post-synthesis?

Use a combination of ¹H/¹³C NMR to confirm substituent positions and integration ratios, HRMS for molecular ion validation, and HPLC (≥95% purity threshold) with a C18 column (acetonitrile/water mobile phase). Comparative analysis with known pyrazole derivatives’ spectral data is critical .

Advanced Research Questions

Q. What experimental designs are suitable for studying this compound’s enzyme inhibition mechanisms?

Employ kinetic assays (e.g., Michaelis-Menten analysis) to assess competitive/non-competitive inhibition. Use docking studies (AutoDock Vina) to model interactions with enzyme active sites, focusing on hydrogen bonding with pyrazole nitrogen atoms and hydrophobic contacts with methyl/fluoro groups. Validate with site-directed mutagenesis of predicted binding residues .

Q. How can researchers resolve contradictions in reported biological activities of structurally similar pyrazole derivatives?

Apply comparative structure-activity relationship (SAR) analysis to isolate substituent effects. For example, fluorination at position 5 may enhance metabolic stability but reduce solubility compared to non-fluorinated analogs. Use molecular dynamics simulations to correlate conformational flexibility with activity discrepancies .

Q. What methodologies are recommended for analyzing the compound’s stability under physiological conditions?

Conduct accelerated stability studies in PBS (pH 7.4) and simulated gastric fluid (pH 1.2) at 37°C. Monitor degradation via LC-MS/MS over 72 hours. For thermal stability, use TGA/DSC to identify decomposition thresholds (>200°C typical for pyrazoles). Solubility can be enhanced via co-solvents (e.g., PEG-400) or salt formation .

Q. How can computational tools streamline reaction optimization for derivatization of this compound?

Implement density functional theory (DFT) to predict reactivity at specific sites (e.g., amine group for acylation). Use machine learning (e.g., ICReDD’s reaction path search) to screen optimal conditions (solvent, catalyst) based on prior pyrazole alkylation data. Validate predictions with high-throughput microreactor experiments .

Methodological Notes

  • Contradiction Management : Cross-validate spectral data with multiple techniques (e.g., IR + NMR) to confirm functional groups .
  • Advanced Synthesis : For regioselective modifications, use protecting groups (e.g., Boc for amines) to direct reactions to specific sites .
  • Biological Assays : Include positive controls (e.g., known COX inhibitors) to benchmark activity and minimize false positives .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.